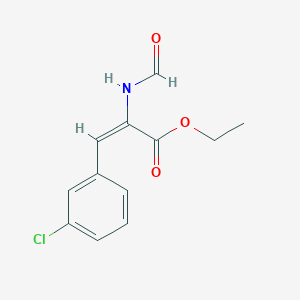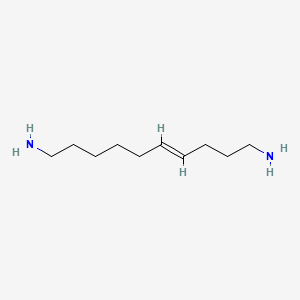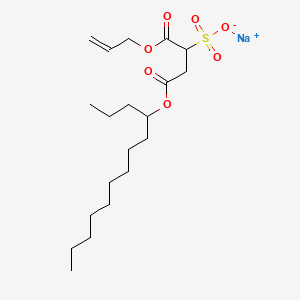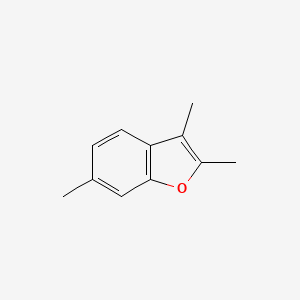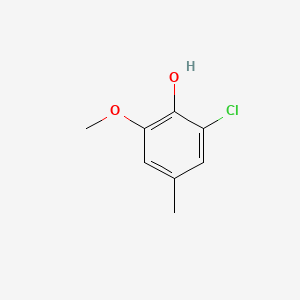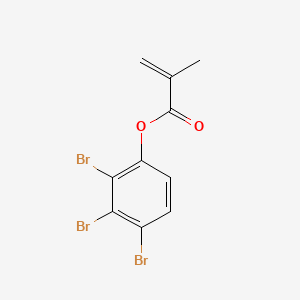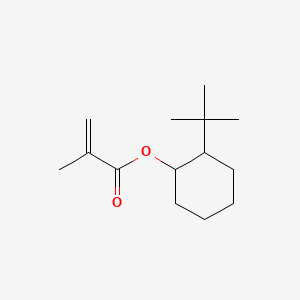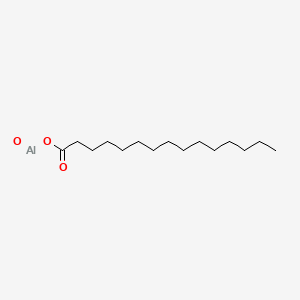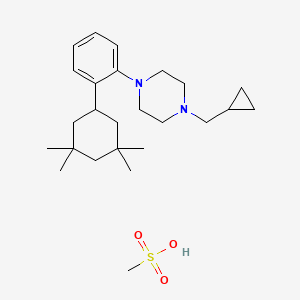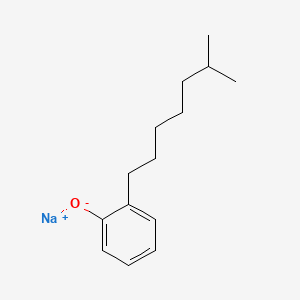
Sodium isooctylphenolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium isooctylphenolate is a heterocyclic organic compound with the chemical formula C14H21NaO. It is primarily used in research and industrial applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable component in various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions: Sodium isooctylphenolate can be synthesized through the reaction of isooctylphenol with sodium hydroxide. The reaction typically occurs in an aqueous medium at elevated temperatures to ensure complete conversion. The general reaction is as follows:
C14H22O+NaOH→C14H21NaO+H2O
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where isooctylphenol and sodium hydroxide are mixed under controlled conditions. The reaction mixture is then heated to facilitate the formation of the sodium salt. The product is subsequently purified through filtration and crystallization processes to obtain high-purity this compound.
化学反应分析
Types of Reactions: Sodium isooctylphenolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form phenolic derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the phenolate ion acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are typically used.
Substitution: Reactions often occur in the presence of alkyl halides under basic conditions.
Major Products:
Oxidation: Quinones
Reduction: Phenolic derivatives
Substitution: Alkylated phenols
科学研究应用
Sodium isooctylphenolate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phenolic compounds.
Biology: It is employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent.
Industry: It is used in the production of surfactants and detergents due to its amphiphilic nature.
作用机制
The mechanism of action of sodium isooctylphenolate involves its interaction with various molecular targets. The phenolate ion can act as a nucleophile, attacking electrophilic centers in substrates. This reactivity is leveraged in organic synthesis to form new carbon-oxygen bonds. Additionally, its amphiphilic nature allows it to interact with lipid membranes, which is being explored for potential antimicrobial properties.
相似化合物的比较
Sodium phenoxide (C6H5ONa): Similar in structure but lacks the isooctyl group, making it less hydrophobic.
Sodium p-cresolate (C7H7ONa): Contains a methyl group instead of an isooctyl group, resulting in different reactivity and solubility properties.
Uniqueness: Sodium isooctylphenolate’s unique structure, with its long hydrophobic isooctyl chain, imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions, such as in surfactant production and biochemical assays.
属性
CAS 编号 |
93922-02-2 |
|---|---|
分子式 |
C14H21NaO |
分子量 |
228.31 g/mol |
IUPAC 名称 |
sodium;2-(6-methylheptyl)phenolate |
InChI |
InChI=1S/C14H22O.Na/c1-12(2)8-4-3-5-9-13-10-6-7-11-14(13)15;/h6-7,10-12,15H,3-5,8-9H2,1-2H3;/q;+1/p-1 |
InChI 键 |
XPYPERMVQIWTCW-UHFFFAOYSA-M |
规范 SMILES |
CC(C)CCCCCC1=CC=CC=C1[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


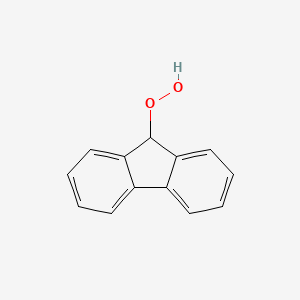
![4-[(2-Aminophenyl)methyl]-2,6-diethylaniline](/img/structure/B12662937.png)
